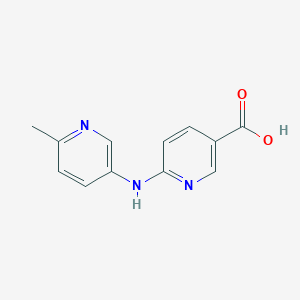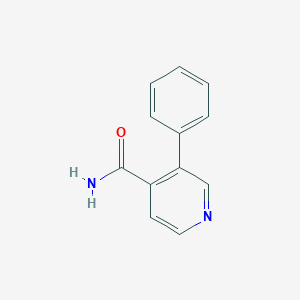![molecular formula C10H14FNO B1400721 [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1096895-45-2](/img/structure/B1400721.png)
[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine
Overview
Description
[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine: is an organic compound that belongs to the class of aromatic amines It features a fluorine atom, a propan-2-yloxy group, and a methanamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde.
Etherification: The hydroxyl group is converted to a propan-2-yloxy group using isopropyl bromide in the presence of a base such as potassium carbonate.
Reduction: The aldehyde group is reduced to a methanamine group using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine or methanamine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: The compound can bind to specific receptors, making it useful in receptor studies.
Medicine:
Drug Development:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Modification: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets. The fluorine atom and the propan-2-yloxy group enhance its binding affinity to certain enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- [5-Fluoro-2-(methoxy)phenyl]methanamine
- [5-Fluoro-2-(ethoxy)phenyl]methanamine
- [5-Fluoro-2-(butoxy)phenyl]methanamine
Comparison:
- Binding Affinity: The propan-2-yloxy group in [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine may provide better binding affinity compared to methoxy or ethoxy derivatives.
- Reactivity: The presence of the propan-2-yloxy group can influence the compound’s reactivity in substitution and reduction reactions.
- Applications: While similar compounds may have overlapping applications, this compound’s unique structure may offer distinct advantages in specific research or industrial applications.
Properties
IUPAC Name |
(5-fluoro-2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQVPTZOOGJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


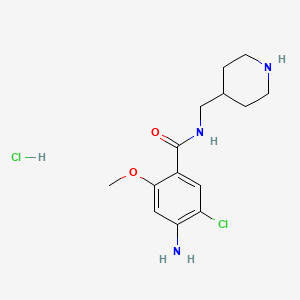

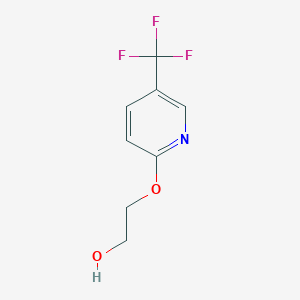
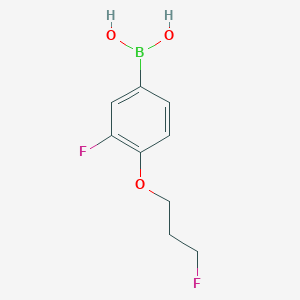

![6-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1400646.png)
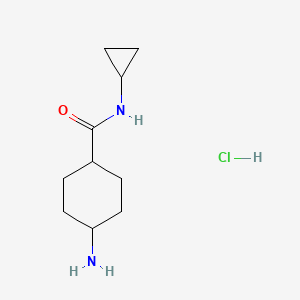
![2'-tert-Butyl-2'H-spiro[piperidine-4,5'-pyrano-[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B1400651.png)
![tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate](/img/structure/B1400652.png)
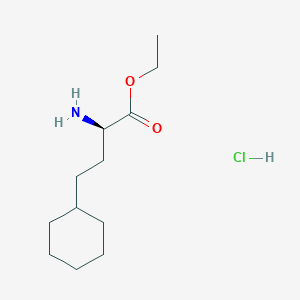
![Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1400655.png)
![Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1400656.png)
